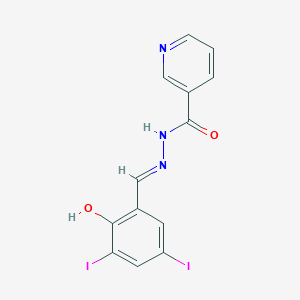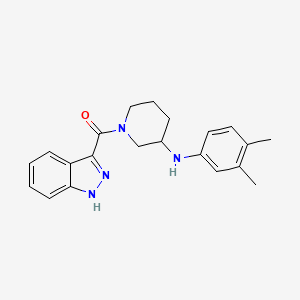
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as PSB-603, is a novel chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PSB-603 belongs to the class of pyrimidinecarboxamides, which have been extensively studied for their pharmacological properties.
Mechanism of Action
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide exerts its pharmacological effects by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In immune cells, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In the brain, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide improves cognitive function and reduces neuroinflammation by modulating the activity of various neurotransmitters and cytokines.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Some future directions for 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide research include:
1. Investigating the potential of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in combination with other therapeutic agents for cancer treatment.
2. Studying the effects of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide on different types of immune cells and its potential as an anti-inflammatory agent.
3. Examining the effects of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide on different brain regions and its potential as a cognitive enhancer.
4. Developing new formulations of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide with improved solubility and bioavailability.
5. Exploring the potential of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in other diseases, such as diabetes and cardiovascular diseases.
Conclusion:
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a novel chemical compound that has shown promising results in preclinical studies for its potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of GSK-3β, which plays a crucial role in various cellular processes. 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as poor solubility. Future research on 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide should focus on evaluating its safety and efficacy in clinical trials and exploring its potential in different diseases.
Synthesis Methods
The synthesis of 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide involves a multistep process that starts with the preparation of 5-chloro-2-nitrobenzoic acid. The nitro group is then reduced to an amine group, which is further reacted with 3-methylphenylamine and propylsulfonyl chloride to form 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide. The final product is purified by recrystallization and characterized by spectroscopic techniques.
Scientific Research Applications
5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 5-chloro-N-(3-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
5-chloro-N-(3-methylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-3-7-23(21,22)15-17-9-12(16)13(19-15)14(20)18-11-6-4-5-10(2)8-11/h4-6,8-9H,3,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBKBGYNCMZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5967783.png)
![N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5967786.png)
![N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B5967790.png)

![N-{2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B5967799.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5967807.png)
![1-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5967808.png)

![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5967829.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine](/img/structure/B5967831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5967847.png)
![3-ethyl-4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperazinone](/img/structure/B5967857.png)

![2-ethyl-3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967878.png)